3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
Brand Name:
Vulcanchem
CAS No.:
57001-43-1
VCID:
VC0362344
InChI:
InChI=1S/C11H10N2O2S/c12-9(16)5-6-13-10(14)7-3-1-2-4-8(7)11(13)15/h1-4H,5-6H2,(H2,12,16)
SMILES:
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N
Molecular Formula:
C11H10N2O2S
Molecular Weight:
234.28g/mol
3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
CAS No.: 57001-43-1
Main Products
VCID: VC0362344
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28g/mol
CAS No. | 57001-43-1 |
---|---|
Product Name | 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide |
Molecular Formula | C11H10N2O2S |
Molecular Weight | 234.28g/mol |
IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanethioamide |
Standard InChI | InChI=1S/C11H10N2O2S/c12-9(16)5-6-13-10(14)7-3-1-2-4-8(7)11(13)15/h1-4H,5-6H2,(H2,12,16) |
Standard InChIKey | DJQBXHATCJIPIV-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=N)S |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N |
PubChem Compound | 969678 |
Last Modified | Nov 13 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume